(E)-N'-(pyridin-3-ylmethylene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
Description
The compound (E)-N'-(pyridin-3-ylmethylene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a Schiff base derivative synthesized via the condensation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide with pyridine-3-carbaldehyde. This reaction typically employs reflux conditions in ethanol with glacial acetic acid (GAA) as a catalyst, followed by recrystallization for purification . The structure features a benzo[b][1,4]dioxine core (a bicyclic system with two oxygen atoms) linked to a pyridine-substituted hydrazone moiety.
Properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(18-17-9-11-4-3-7-16-8-11)14-10-20-12-5-1-2-6-13(12)21-14/h1-9,14H,10H2,(H,18,19)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTCXJGFYPCIBK-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2,3-Dihydrobenzo[b] dioxine-2-carboxylic Acid
The carboxylic acid derivative (commercially available) is converted to its ethyl ester via acid-catalyzed esterification. A mixture of 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (1.0 mol), ethanol (10 mL), and concentrated sulfuric acid (0.1 mL) is refluxed for 6–8 hours. The ethyl ester is isolated by distillation under reduced pressure (yield: 92–95%).
Hydrazide Formation
The ethyl ester reacts with hydrazine monohydrate (1.2 mol) in ethanol under reflux for 12 hours. The reaction is monitored via TLC (hexane/ethyl acetate, 6:4), yielding 2,3-dihydrobenzo[b][1,dioxine-2-carbohydrazide as a white precipitate. Recrystallization from ethanol affords pure hydrazide (mp: 172–174°C; yield: 90–94%).
Key Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 6.85–7.25 (m, 4H, aromatic), 4.30–4.50 (m, 2H, OCH₂), 3.90–4.10 (m, 1H, CH).
Condensation with Pyridine-3-carbaldehyde
Schiff Base Formation
A solution of 2,3-dihydrobenzo[b][1,dioxine-2-carbohydrazide (1 mmol) and pyridine-3-carbaldehyde (1 mmol) in absolute ethanol (5 mL) is treated with KOH (4 mmol) and stirred at 25°C for 3 hours. The reaction progress is tracked by TLC (hexane/ethyl acetate, 6:4; Rₕ = 0.62). The product precipitates upon pouring the mixture into ice water, followed by filtration and recrystallization from ethanol (mp: 182–184°C; yield: 94%).
Reaction Optimization
Table 1: Optimization of Schiff Base Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 94 |
| Base | KOH | 94 |
| Temperature (°C) | 25 | 94 |
| Reaction Time (h) | 3 | 94 |
| Molar Ratio (1:1) | Hydrazide:Aldehyde | 94 |
Prolonged reaction times (>5 hours) or elevated temperatures (>40°C) reduce yields due to side reactions.
Structural Characterization
Spectroscopic Analysis
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IR (KBr, cm⁻¹): 3352 (N–H), 1653 (C=O), 1596 (C=N), 1275 (C–O–C).
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¹H NMR (DMSO-d₆): δ 12.36 (s, 1H, NH), 8.94 (d, J = 4.0 Hz, 1H, pyridine-H6), 8.25 (s, 1H, CH=N), 6.80–7.40 (m, 4H, dioxine-H), 4.30–4.50 (m, 2H, OCH₂), 3.90–4.10 (m, 1H, CH).
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¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 154.8 (CH=N), 148.5–123.1 (aromatic carbons), 70.5 (OCH₂), 45.2 (CH).
Mechanistic Insights
The base-mediated condensation follows a nucleophilic addition-elimination mechanism. Deprotonation of the hydrazide (–NH₂) by KOH enhances its nucleophilicity, enabling attack on the aldehyde carbonyl. Subsequent elimination of water forms the C=N bond. Steric and electronic effects from the pyridine and dioxine rings favor the E-isomer due to reduced steric hindrance.
Comparative Analysis with Analogous Compounds
Table 2: Yields and Melting Points of Related Schiff Bases
| Compound | Yield (%) | mp (°C) |
|---|---|---|
| 3a (Benzaldehyde derivative) | 97.7 | 90–92 |
| 3k (4-Methoxybenzaldehyde derivative) | 94 | 182–184 |
| Target Compound | 94 | 182–184 |
Electron-withdrawing groups on the aldehyde (e.g., –NO₂) lower yields due to reduced nucleophilicity, while electron-donating groups (e.g., –OCH₃) stabilize the imine bond.
Industrial and Pharmacological Relevance
The compound’s fused dioxine-pyridine structure suggests potential as a ligand in catalysis or as a pharmacophore in drug design. Similar Schiff bases exhibit antimicrobial and antitumor activities, warranting further biological evaluation .
Chemical Reactions Analysis
Types of Reactions
N’-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or benzodioxine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N’-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Hydrazide Derivatives
Substituent Variations on the Aromatic Rings
Pyridine vs. Benzene Substituents: The target compound’s pyridin-3-ylmethylene group distinguishes it from analogs like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (), which incorporates a hydroxybenzylidene and trimethoxyphenyl group. Thiazoline Derivatives (): Compounds such as (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) replace the pyridine ring with a thiazole moiety. This substitution alters solubility and redox properties due to sulfur’s electronegativity .
Heterocyclic Core Modifications
Benzo[b][1,4]dioxine vs. Pyridopyrimidine :
- Derivatives like N’-arylidene-1,3-dimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazides () feature a fused pyridopyrimidine core instead of benzo[b][1,4]dioxine. The additional nitrogen atoms in pyridopyrimidine systems increase hydrogen-bonding capacity, which may influence crystallinity and biological interactions .
Physicochemical Properties
Melting Points and Stability
- (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () forms intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, enhancing thermal stability .
Molecular Weight and Solubility
- The target compound’s molecular weight (~327 g/mol) is comparable to N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (, MW: ~361 g/mol). Fluorine substitution in the latter may improve lipid solubility .
Biological Activity
(E)-N'-(pyridin-3-ylmethylene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazone linkage and a benzo[d]dioxine moiety, which contribute to its biological properties. The presence of the pyridine ring is significant as it enhances the compound's ability to interact with various biological targets. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the condensation of pyridine derivatives with 2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide under controlled conditions. This process may include steps such as:
- Preparation of Hydrazone : Reacting pyridine derivatives with carbonyl compounds.
- Cyclization : Formation of the dioxine structure through cyclization reactions.
- Purification : Using techniques like recrystallization or chromatography to achieve pure compounds.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related hydrazone derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds often fall within low micromolar ranges, indicating strong efficacy.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1a | Staphylococcus aureus | 8 |
| 1b | Escherichia coli | 16 |
| INH | Mycobacterium tuberculosis | 0.25 |
Anticancer Activity
The potential anticancer activity of this compound has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings suggest that:
- Hydroxyl Groups : The presence of hydroxyl substituents enhances solubility and increases biological activity.
- Electron-Withdrawing Groups : These groups improve binding affinity to target proteins by stabilizing interactions.
Computational Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies reveal potential binding sites and affinities that are critical for drug design.
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic applications:
- Antimycobacterial Activity : A study evaluated a series of hydrazone derivatives against Mycobacterium tuberculosis, showing promising results with some derivatives exhibiting MIC values comparable to standard treatments .
- Anti-inflammatory Effects : Research has indicated that related compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the (E)-configuration of the hydrazone bond and aromatic substitution patterns. For example, the hydrazone proton (NH) typically appears as a singlet at δ 11.5–12.5 ppm .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm hydrazone formation .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements, such as dihedral angles between the benzo[b][1,4]dioxine and pyridine rings, which influence biological activity .
How can researchers design experiments to evaluate the compound's potential as an antimicrobial or anticancer agent?
Q. Advanced Research Focus
- Biological Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi, with positive controls (e.g., ciprofloxacin) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values, coupled with apoptosis studies via flow cytometry .
- Mechanistic Studies : Molecular docking against target proteins (e.g., glucosamine-6-phosphate synthase for antimicrobial activity; Bcl-2 for anticancer effects) to predict binding modes .
What strategies are recommended for resolving contradictions in reported biological activities of structurally similar carbohydrazide derivatives?
Q. Advanced Research Focus
- Systematic SAR Studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the pyridine ring) on bioactivity. For example, nitro or trifluoromethyl groups may enhance antimicrobial potency but reduce solubility .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1% in cell assays), incubation time, and cell passage number to minimize variability .
- Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths, π–π stacking interactions) with activity trends to identify structural determinants .
What advanced computational approaches (e.g., DFT, molecular docking) are used to predict the compound's interactions with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. For example, a smaller HOMO-LUMO gap correlates with higher antimicrobial activity in hydrazone derivatives .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., DNA gyrase for antimicrobial effects). Key interactions include hydrogen bonding with pyridine nitrogen and hydrophobic contacts with the benzo[b][1,4]dioxine ring .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories to identify persistent interactions, such as salt bridges with catalytic residues .
How can researchers optimize the compound's solubility and bioavailability for in vivo studies?
Q. Advanced Research Focus
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt, improving oral bioavailability .
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance cellular uptake and reduce off-target effects .
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amino) on the pyridine ring to lower the octanol-water partition coefficient (LogP) while maintaining activity .
What are the key challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?
Q. Advanced Research Focus
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Optical rotation and circular dichroism (CD) confirm purity .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during hydrazone formation to induce enantioselectivity .
How do environmental factors (pH, temperature) affect the stability of this compound during long-term storage?
Q. Basic Research Focus
- pH Stability : Store in neutral conditions (pH 6–8) to prevent hydrolysis of the hydrazone bond. Acidic conditions (pH <4) promote degradation .
- Temperature : Lyophilized samples remain stable at −20°C for >12 months, while solutions in DMSO degrade within 2 weeks at 25°C .
- Light Sensitivity : Protect from UV exposure to prevent photoisomerization of the (E)-configuration to the (Z)-form, which alters bioactivity .
What are the best practices for validating the reproducibility of synthetic and analytical protocols for this compound?
Q. Basic Research Focus
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent volume, stirring rate) and use calibrated equipment (e.g., temperature-controlled baths) .
- Analytical Validation : Cross-validate NMR and MS data with independent laboratories. For example, compare ESI-MS fragmentation patterns with theoretical m/z values .
How can high-throughput screening (HTS) be applied to identify synergistic effects between this compound and existing therapeutics?
Q. Advanced Research Focus
- Combinatorial Libraries : Screen against a library of FDA-approved drugs using fluorescence-based assays (e.g., Alamar Blue for cell viability) .
- Synergy Scoring : Calculate combination indices (CI) via the Chou-Talalay method, where CI <1 indicates synergy. For example, pairing with doxorubicin may enhance anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
